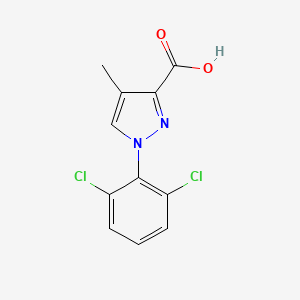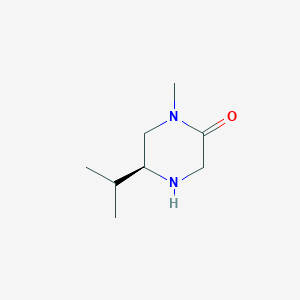
3-Hydroxy-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenylprop-2-enamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of cinnamamide and is characterized by the presence of a hydroxyl group and a phenyl group attached to the prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of cinnamoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Another method involves the direct N-dehydrogenation of amides to enamides using electrophilic activation. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenylprop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential anticonvulsant activity in animal models of epilepsy and seizures. It is being investigated as a lead compound for the development of new antiseizure and antiepileptic agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter systems and ion channels in the brain, thereby reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-Hydroxy-3-phenylprop-2-enamide can be compared with other cinnamamide derivatives, such as:
N-(2-Hydroxypropyl)-3-phenylprop-2-enamide: This compound also exhibits anticonvulsant activity and shares a similar structural framework.
N-(3-Hydroxyphenyl)cinnamamide: Another cinnamamide derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct biological and chemical properties.
Propiedades
Número CAS |
65483-84-3 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-6,11H,(H2,10,12) |
Clave InChI |
FDYAIFKEMZJTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)

![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)


![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
